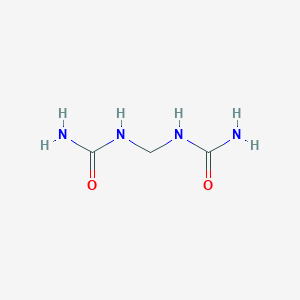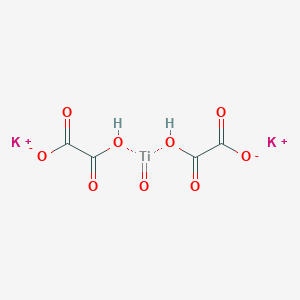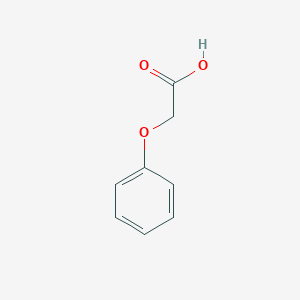![molecular formula C16H10 B089459 Dicyclopenta[ef,kl]heptalene CAS No. 193-85-1](/img/structure/B89459.png)
Dicyclopenta[ef,kl]heptalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclopenta[ef,kl]heptalene is a chemical compound known for its unique properties and applications in various scientific fields. It is a polycyclic aromatic hydrocarbon with a complex structure that makes it an interesting subject for research in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclopenta[ef,kl]heptalene typically involves the cyclization of specific precursor molecules under controlled conditions. One common method is the cyclodehydrogenation of polyphenylene precursors. This process requires high temperatures and the presence of a catalyst, such as palladium on carbon, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity this compound suitable for research and commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclopenta[ef,kl]heptalene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into hydrogenated forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted this compound derivatives, which can be further utilized in the synthesis of more complex molecules or materials.
Aplicaciones Científicas De Investigación
Dicyclopenta[ef,kl]heptalene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of novel organic compounds and materials.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of Dicyclopenta[ef,kl]heptalene involves its interaction with specific molecular targets and pathways. In biological systems, this compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, this compound can interact with various enzymes and proteins, modulating their activity and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyrene: A simpler polycyclic aromatic hydrocarbon with similar structural features.
Benzo[a]pyrene: Known for its carcinogenic properties, it shares some structural similarities with Dicyclopenta[ef,kl]heptalene.
Coronene: Another polycyclic aromatic hydrocarbon with a larger and more complex structure.
Highlighting Uniqueness
This compound stands out due to its unique combination of structural complexity and reactivity. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications. Unlike simpler polycyclic aromatic hydrocarbons, this compound offers more opportunities for functionalization and the development of novel materials and drugs.
Propiedades
Número CAS |
193-85-1 |
|---|---|
Fórmula molecular |
C16H10 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
tetracyclo[6.6.2.04,15.011,16]hexadeca-1(14),2,4,6,8,10,12,15-octaene |
InChI |
InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)16(14)15(11)13/h1-10H |
Clave InChI |
DEXCINDURCIOGE-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC=C3C2=C4C(=C1)C=CC4=CC=C3 |
SMILES canónico |
C1=CC2=CC=C3C2=C4C(=C1)C=CC4=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















